![molecular formula C22H20O4 B4535687 4-oxo-2-phenyl-4H-chromen-6-yl cyclohexanecarboxylate](/img/structure/B4535687.png)
4-oxo-2-phenyl-4H-chromen-6-yl cyclohexanecarboxylate
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-component reactions, providing an efficient route to complex structures. For example, the four-component synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates via a domino O-acylation/α-addition cyclization/alcoholysis sequence offers a novel method for constructing chromene derivatives under mild conditions, showcasing the high bond-forming efficiency of these reactions (Teimouri & Inanloo, 2018).
Molecular Structure Analysis
The molecular structure of chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, reveals significant insights into their conformational preferences and electronic properties. These compounds often exhibit distinct rotamer conformations around the C-N bond and varied orientations of the amide and pyran rings, contributing to their chemical reactivity and interaction potential (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives engage in a range of chemical reactions, including cyclizations and additions, to yield structurally diverse compounds. For instance, the cyclization of α,α'-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin under reflux conditions in acetic acid produces new pyranochromene derivatives, demonstrating the versatility of chromene-based compounds in synthesizing complex molecular architectures (Mahdavinia & Peikarporsan, 2013).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. Detailed crystallographic studies provide insights into their supramolecular organization, revealing patterns of hydrogen bonding and π-stacking interactions that are crucial for understanding their behavior in solid-state and solution phases (Padilla-Martínez et al., 2011).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including their reactivity, stability, and interaction with various reagents, are central to their applications in synthesis and material science. Their ability to undergo selective reactions, such as cycloadditions and organocatalyzed transformations, highlights their utility in constructing complex molecular systems with high precision and efficiency (Dekamin et al., 2013).
properties
IUPAC Name |
(4-oxo-2-phenylchromen-6-yl) cyclohexanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)25-22(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJSUBBOFLHQOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-2-phenyl-4H-chromen-6-yl cyclohexanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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